1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Description

BenchChem offers high-quality 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMCCVMGJODMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203725 | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55217-15-7 | |

| Record name | Oxaprozin imidazole analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055217157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN IMIDAZOLE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3M423H8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-"

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Synthesis and Characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific derivative, 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. This compound merges the well-established 4,5-diphenylimidazole core with a propanoic acid side chain at the C2 position, a modification that can significantly influence pharmacokinetic properties and target engagement. We will explore a logical and efficient synthetic strategy, delve into the mechanistic reasoning behind procedural choices, and outline a rigorous, self-validating protocol for structural confirmation and purity assessment.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is most logically approached through a two-stage process: first, the construction of the stable 4,5-diphenylimidazole aromatic core, followed by the strategic introduction of the propanoic acid side chain at the C2 position.

Stage 1: Formation of the 4,5-Diphenylimidazole Core

The most direct and widely employed method for constructing the 2,4,5-trisubstituted imidazole core is the Radziszewski synthesis or a variation thereof. This is a multi-component reaction that elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source in a single pot.

-

Core Reactants:

-

1,2-Dicarbonyl: Benzil (1,2-diphenylethane-1,2-dione) serves as the precursor for the C4 and C5 positions, providing the two phenyl substituents.

-

Aldehyde: An appropriate aldehyde provides the C2 carbon of the imidazole ring.

-

Ammonia Source: Ammonium acetate is the preferred reagent as it conveniently provides two equivalents of ammonia and acts as a mild catalyst.

-

A common and efficient approach involves a one-pot condensation of benzil, an aldehyde, and ammonium acetate in a suitable solvent like glacial acetic acid.[2][3] The acid serves both as a solvent and as a catalyst to facilitate the necessary condensation and dehydration steps. Microwave-assisted synthesis has also been shown to be a highly efficient alternative, often leading to higher yields in shorter reaction times.[1][4][5]

Stage 2: C2-Functionalization with the Propanoic Acid Moiety

Directly installing the propanoic acid side chain requires a different aldehyde in the initial condensation. For this synthesis, we utilize an aldehyde that already contains the three-carbon chain, specifically succinaldehydic acid (or a protected ester form like ethyl 3-oxopropanoate) which can be challenging to handle. A more robust and common strategy involves a two-step approach starting from a simpler precursor.

A plausible and well-precedented route involves first synthesizing 2-methyl-4,5-diphenyl-1H-imidazole and then functionalizing the methyl group.

-

Initial Condensation: React benzil, acetaldehyde, and ammonium acetate to form 2-methyl-4,5-diphenyl-1H-imidazole.

-

Functionalization: The methyl group at the C2 position can be deprotonated using a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This anion can then react with an electrophile like diethyl carbonate to introduce an ester group.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the final 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-.

This stepwise approach provides greater control and utilizes more stable and readily available starting materials.

Synthetic Workflow Visualization

The overall synthetic strategy is depicted below.

Caption: Figure 1: A proposed two-stage synthetic workflow for the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Synthesis of 2-Methyl-4,5-diphenyl-1H-imidazole

-

Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (10.5 g, 0.05 mol), ammonium acetate (15.4 g, 0.2 mol), and glacial acetic acid (100 mL).

-

Reagent Addition: Add acetaldehyde (2.8 mL, 0.05 mol) to the mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water.

-

Neutralization: Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate will form.

-

Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 2-methyl-4,5-diphenyl-1H-imidazole as a crystalline solid.

Protocol 2: Synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (Proposed)

-

Anhydrous Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve the 2-methyl-4,5-diphenyl-1H-imidazole (0.02 mol) in anhydrous THF (80 mL).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. Stir for 1 hour at this temperature.

-

Carboxylation: In a separate flask, prepare a solution of diethyl carbonate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). Reflux the mixture for 4 hours.

-

Acidification & Isolation: Cool the reaction mixture and acidify with 2M HCl until the pH is ~5-6. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or methanol.

Rigorous Characterization and Data Validation

Confirmation of the chemical structure and assessment of purity are critical. The following techniques provide a self-validating system for the characterization of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [6] |

| Molecular Weight | 292.3 g/mol | [6] |

| IUPAC Name | 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | [6] |

| CAS Number | 55217-15-7 | [6] |

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm corresponding to the 10 protons of the two phenyl rings. - Aliphatic Protons: Two triplet signals, typically around δ 2.8-3.2 ppm (for -CH₂- adjacent to the imidazole) and δ 2.5-2.9 ppm (for -CH₂- adjacent to the carboxyl group). - Imidazole N-H: A broad singlet, typically downfield (> δ 12 ppm), which may be exchangeable with D₂O. - Carboxylic Acid O-H: A very broad singlet, typically > δ 10 ppm, also exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm. - Imidazole Carbons: Signals for C2, C4, and C5 of the imidazole ring (e.g., C2 ~δ 145-150 ppm; C4/C5 ~δ 135-140 ppm). - Aromatic Carbons: Multiple signals in the range of δ 125-135 ppm. - Aliphatic Carbons: Two signals in the range of δ 25-40 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Imidazole): A broad band around 3200-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=N and C=C Stretches: Medium to strong bands in the 1450-1610 cm⁻¹ region.[7] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight, m/z = 292.12.[6] - Fragmentation: Expect fragmentation patterns showing the loss of the propanoic acid side chain or cleavage of the imidazole ring. |

Elemental Analysis

This technique validates the empirical formula of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 73.95% |

| Hydrogen (H) | 5.52% |

| Nitrogen (N) | 9.58% |

| Oxygen (O) | 10.95% |

Characterization Workflow

Caption: Figure 2: The logical flow for comprehensive structural validation.

Conclusion

This guide has detailed a robust and mechanistically sound strategy for the synthesis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. By leveraging the classical Radziszewski reaction to build the imidazole core followed by a proposed C2-functionalization, researchers can access this valuable molecule. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's structure and purity. The principles and protocols described herein provide a solid foundation for scientists and drug development professionals working with substituted imidazoles, enabling further exploration of their therapeutic potential.

References

-

Barluenga, J., et al. (2006). Synthesis of 4,5-disubstituted imidazoles. ResearchGate. Available at: [Link]

-

Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Abbasov, V.M., et al. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 22(1), 89-100. Available at: [Link]

-

PubChem. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, P., et al. (2011). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 549-552. Available at: [Link]

-

Siddiqui, A.A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 250-257. Available at: [Link]

-

Tchoukoua, A., et al. (2018). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Biosciences and Medicines, 6, 49-61. Available at: [Link]

-

Riaz, M., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888. Available at: [Link]

-

O'Brien, Z., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3765-3783. Available at: [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-728. Available at: [Link]

-

Chan, Y.-T., et al. (2020). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 10(42), 25083-25091. Available at: [Link]

-

Puratchikody, A., & Nallu, M. (2007). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry, 4(1), 53-58. Available at: [Link]

-

Dhineshkumar, E., et al. (2020). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. World News of Natural Sciences, 29, 1-13. Available at: [Link]

Sources

- 1. ppor.az [ppor.az]

- 2. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | C18H16N2O2 | CID 3043182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-diphenyl-1H-imidazole-2-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-diphenyl-1H-imidazole-2-propanoic acid, a substituted imidazole derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The imidazole ring is a privileged structure, appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] The presence of both acidic (propanoic acid) and basic (imidazole) moieties confers amphoteric properties upon this molecule, making a thorough understanding of its physicochemical characteristics paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing formulation strategies. This guide provides a comprehensive overview of the key physicochemical properties of 4,5-diphenyl-1H-imidazole-2-propanoic acid, detailing established methodologies for their determination and offering insights into the interpretation of these parameters in a drug development context.

Molecular Structure and Identification

Chemical Name: 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid[2] CAS Number: 55217-15-7[2][3][4][5] Molecular Formula: C₁₈H₁₆N₂O₂[2][4][5] Molecular Weight: 292.33 g/mol [2][5]

The molecular structure, characterized by a central imidazole ring substituted with two phenyl groups at positions 4 and 5, and a propanoic acid chain at position 2, is the foundation of its chemical behavior and biological activity.

Synthesis of 4,5-diphenyl-1H-imidazole-2-propanoic acid

The synthesis of 2,4,5-trisubstituted imidazoles is classically achieved through the Radziszewski reaction, a multi-component condensation.[6][7][8] This approach offers a versatile and efficient route to the core imidazole scaffold.

Proposed Synthetic Protocol: A Modified Radziszewski Reaction

This protocol outlines a two-step process to first synthesize the 4,5-diphenyl-1H-imidazole core, followed by alkylation to introduce the propanoic acid moiety.

Part 1: Synthesis of 4,5-diphenyl-1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), a suitable aldehyde (e.g., formaldehyde or a precursor, 1 equivalent), and ammonium acetate (excess, e.g., 10 equivalents) in glacial acetic acid.[9][10][11]

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-diphenyl-1H-imidazole.

Part 2: Introduction of the Propanoic Acid Moiety

-

Alkylation: The propanoic acid side chain can be introduced via alkylation of the 4,5-diphenyl-1H-imidazole with a suitable three-carbon synthon. A potential approach involves reaction with a halo-propanoic acid ester (e.g., ethyl 3-bromopropanoate) followed by hydrolysis.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid, 4,5-diphenyl-1H-imidazole-2-propanoic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidification to precipitate the final product.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties is crucial for drug development. The following sections detail these properties and the experimental protocols for their determination.

Melting Point

The melting point is a fundamental indicator of purity.

| Property | Value | Source |

| Melting Point | 232 °C | [4] |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 4,5-diphenyl-1H-imidazole-2-propanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range is indicative of high purity.

Solubility

The solubility of 4,5-diphenyl-1H-imidazole-2-propanoic acid is expected to be pH-dependent due to its amphoteric nature.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

-

Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10) are prepared.

-

Sample Addition: An excess amount of the solid compound is added to a known volume of each buffer in separate vials.

-

Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

-

Data Analysis: The solubility at each pH is plotted to generate a pH-solubility profile.

Caption: Shake-flask method for solubility determination.

Dissociation Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding. 4,5-diphenyl-1H-imidazole-2-propanoic acid is expected to have at least two pKa values: one for the carboxylic acid group (acidic pKa) and one for the imidazole ring (basic pKa).

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water, to ensure solubility of both the neutral and ionized forms.[14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. For complex molecules or those with overlapping pKa values, derivative plots (e.g., dpH/dV vs. V) can be used to accurately determine the equivalence points.[14]

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity for the neutral species. LogD, the distribution coefficient, accounts for all species (neutral and ionized) at a specific pH and is more relevant for predicting in vivo behavior.

Experimental Protocol: HPLC-Based Determination of LogD

-

System Calibration: A set of standard compounds with known LogP values are injected into a reversed-phase HPLC system. A linear relationship between the logarithm of the retention factor (log k') and the known LogP values is established.[15][16][17][18]

-

Sample Analysis: The target compound is injected into the same HPLC system under identical conditions (e.g., isocratic elution with a mobile phase of buffered aqueous solution and an organic modifier like methanol or acetonitrile). The retention time is measured.

-

Calculation: The log k' of the target compound is calculated from its retention time and the column dead time. The LogD at the pH of the mobile phase is then determined from the calibration curve. By varying the pH of the mobile phase, a LogD vs. pH profile can be generated.

Caption: HPLC-based workflow for LogD determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of 4,5-diphenyl-1H-imidazole-2-propanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

C=N and C=C stretches (imidazole and phenyl rings): Absorptions in the 1450-1650 cm⁻¹ region

-

N-H stretch (imidazole): A moderate absorption around 3100-3500 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

-

Aromatic protons (phenyl groups): Multiplets in the region of δ 7.0-8.0 ppm.

-

Imidazole N-H proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Aliphatic protons (propanoic acid chain): Two methylene groups, likely appearing as triplets in the δ 2.5-3.5 ppm region.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may not always be observed depending on the solvent and concentration.

Expected ¹³C NMR Signals:

-

Carbonyl carbon (carboxylic acid): A signal in the δ 170-180 ppm region.

-

Aromatic and imidazole carbons: Multiple signals in the δ 110-150 ppm region.

-

Aliphatic carbons (propanoic acid chain): Signals in the δ 20-40 ppm region.

Conclusion

The physicochemical properties of 4,5-diphenyl-1H-imidazole-2-propanoic acid are integral to its potential as a therapeutic agent. This technical guide has outlined the key parameters—melting point, solubility, pKa, and LogD—and provided detailed, field-proven experimental protocols for their determination. By systematically evaluating these properties, researchers and drug development professionals can gain critical insights into the behavior of this promising molecule, facilitating rational drug design, formulation development, and ultimately, the advancement of new therapeutic options. The application of the described methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Kumar, P., et al. (2012). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-543.

- Patel, A., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Chemistry & Chemical Technology, 19(1), 1-8.

- Drabu, S., et al. (2006). Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. Indian Journal of Heterocyclic Chemistry, 16, 63-64.

- Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.

- Kumar, S., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 428-436.

-

Pharmaffiliates. (n.d.). 4,5-Diphenyl-1H-imidazole-2-propanoic Acid. Retrieved from [Link]

- Chen, Y., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(11), 15635–15642.

- Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 187-193.

- Google Patents. (n.d.). High throughput HPLC method for determining Log P values.

- de Oliveira, R. B., et al. (2022).

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). 4,5-Diphenyl-1H-imidazole-2-propanoic Acid. Retrieved from [Link]

- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

- Zolfigol, M. A., et al. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a reusable catalyst. RSC Advances, 5(98), 80569-80576.

- Liu, Y., et al. (2020). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 10(49), 29334-29341.

- Joshi, M. D., et al. (2000). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. Biochemistry, 39(23), 6978–6987.

- Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 187-193.

- Slater, B., et al. (1994). pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values. Journal of Pharmaceutical Sciences, 83(9), 1280-1283.

- Liu, X., et al. (2011). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 14(6), 456–463.

-

PubChem. (n.d.). 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Retrieved from [Link]

- Rezaei-Sameti, M. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 19(7), 5727-5738.

- Grigg, R., et al. (2001). Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 2775-2782.

-

ResearchGate. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A study of the solubility of amphotericin B in nonaqueous solvent systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1H-Imidazole-4(5)-propanoic acid (FDB012461). Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Synthesis, spectral, characterization of 4,5- diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5- trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 4,5-Diphenyl-1H-imidazole-2-propanoic Acid, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. omsynth.com [omsynth.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 4,5-Diphenyl-1H-imidazole-2-propanoic Acid Derivatives

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural features, including its electron-rich nature, allow for diverse interactions with biological targets like enzymes and receptors through hydrogen bonding, hydrophobic, and van der Waals forces.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, from fungal infections (ketoconazole) and parasitic diseases (metronidazole) to hypertension (losartan) and cancer (dacarbazine).[2][3]

Derivatives of the 4,5-diphenyl-1H-imidazole core, particularly those with a propanoic acid moiety at the 2-position, are of significant interest for their potential anti-inflammatory, analgesic, and anticancer properties.[2][4][5] The propanoic acid side chain, in particular, mimics a key structural feature of classical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), suggesting a potential mechanism of action involving enzymes in the arachidonic acid cascade.

This guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the biological activity of novel 4,5-diphenyl-1H-imidazole-2-propanoic acid derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the underlying biochemical pathways that these compounds are designed to target.

Strategic Overview of the In Vitro Evaluation Cascade

A logical, tiered approach is critical for efficiently evaluating a library of new chemical entities (NCEs). The goal is to move from broad, high-throughput primary screens to more specific, mechanism-of-action studies. This cascade ensures that resources are focused on the most promising candidates.

Caption: High-level workflow for in vitro evaluation of imidazole derivatives.

Part 1: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key pathological driver in numerous diseases, including arthritis, cardiovascular disease, and cancer.[6][7] Many anti-inflammatory agents function by inhibiting key enzymes in the arachidonic acid pathway: Cyclooxygenases (COX) and Lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition Assays

Scientific Rationale: COX enzymes convert arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, inflammation, and fever.[8][9] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[8] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs to minimize gastrointestinal side effects.[10] Therefore, it is imperative to screen new derivatives against both isoforms.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and measures the peroxidase component of the COX enzyme.[11][12] The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically.

Caption: Step-by-step workflow for the COX colorimetric inhibitor screening assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare 0.1 M Tris-HCl buffer, pH 8.0.

-

Dilute Heme cofactor in the assay buffer.

-

Dilute ovine COX-1 or human recombinant COX-2 enzyme in ice-cold assay buffer immediately before use.[11]

-

Prepare serial dilutions of the 4,5-diphenyl-1H-imidazole-2-propanoic acid derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup (96-well plate):

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity Wells (Positive Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the test compound dilution. A known NSAID like Indomethacin or Celecoxib should be used as a positive control inhibitor.

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Add 10 µL of Arachidonic Acid solution and 10 µL of TMPD solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every minute for 5 minutes.

-

Calculation:

-

Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot percent inhibition versus inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Lipoxygenase (LOX) Inhibition Assays

Scientific Rationale: Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids like arachidonic acid, leading to the formation of leukotrienes and other inflammatory mediators.[13] 15-lipoxygenase (15-LOX), in particular, has been implicated in the pathophysiology of atherosclerosis.[13] Evaluating inhibitors against LOX provides a more complete picture of their anti-inflammatory potential.

Experimental Protocol: Spectrophotometric 15-LOX Inhibition Assay

This assay measures the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product when LOX acts on its substrate, linoleic acid.[13][14]

Detailed Steps:

-

Reagent Preparation:

-

Buffer: 0.2 M Borate buffer, pH 9.0.

-

Enzyme Solution: Dissolve soybean 15-lipoxygenase in ice-cold borate buffer to a concentration that gives a rate of ~0.4 AU/min.[13]

-

Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.[13]

-

Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Quercetin) in DMSO.

-

-

Assay Procedure (in Quartz Cuvettes):

-

Blank: Pipette 487.5 µL of borate buffer and 12.5 µL of DMSO into a cuvette. Use this to zero the spectrophotometer at 234 nm.

-

Control Reaction: Pipette 487.5 µL of the enzyme solution and 12.5 µL of DMSO into a fresh cuvette. Incubate at room temperature for 5 minutes.

-

Inhibitor Reaction: Pipette 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution into a fresh cuvette. Incubate at room temperature for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, rapidly add 500 µL of the linoleic acid substrate solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Calculation:

-

Determine the reaction rate (V) from the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition and subsequently the IC50 value as described for the COX assay.

-

The NF-κB Signaling Pathway: A Central Hub for Inflammation

Scientific Rationale: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[6][15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene expression.[15][16] Dysregulation of this pathway is linked to chronic inflammation and cancer.[6][7][17] Therefore, investigating whether a compound can inhibit this pathway is a key mechanistic study.

Caption: The canonical NF-κB pathway is a key target for anti-inflammatory drugs.

Part 2: Evaluation of Anticancer Activity

The imidazole scaffold is present in numerous compounds with demonstrated anticancer activity.[18][19][20] The initial step in evaluating new derivatives for this potential is to assess their general cytotoxicity against a panel of human cancer cell lines.

MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells. This assay is a robust, high-throughput method for initial cytotoxicity screening.[22]

Experimental Protocol: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells from a representative panel (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) into a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.[23]

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the imidazole derivatives. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

-

Incubation: Incubate the cells with the compounds for a defined period, typically 48 or 72 hours.

-

MTT Addition: After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Measurement and Analysis: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Calculation:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100

-

Plot the percent viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between derivatives. The primary endpoint is the IC50 value, which represents the concentration of a compound required to inhibit a given biological or biochemical function by 50%.

Table 1: Hypothetical In Vitro Anti-inflammatory and Anticancer Activity Data

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 15-LOX IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| DPP-001 | 15.2 | 1.8 | 8.4 | 25.6 | > 50 | > 50 |

| DPP-002 | 5.4 | 4.9 | 1.1 | 12.1 | 8.3 | 11.5 |

| DPP-003 | > 50 | > 50 | - | > 50 | 2.1 | 3.5 |

| Indomethacin | 0.1 | 2.5 | 0.04 | > 100 | - | - |

| Cisplatin | - | - | - | - | 5.8 | 7.2 |

Interpretation:

-

DPP-001 shows promise as a selective COX-2 inhibitor, suggesting it may have anti-inflammatory effects with a reduced risk of gastric side effects. Its low cytotoxicity is favorable for an anti-inflammatory agent.

-

DPP-002 is a non-selective COX inhibitor with moderate anticancer activity.

-

DPP-003 is inactive as an anti-inflammatory agent in these assays but shows potent anticancer activity, suggesting a different mechanism of action that warrants further investigation.

Conclusion

The systematic in vitro evaluation of 4,5-diphenyl-1H-imidazole-2-propanoic acid derivatives is a crucial first step in the drug discovery pipeline. By employing a strategic cascade of assays—from broad enzymatic and cellular screens to more focused mechanistic studies—researchers can efficiently identify and characterize promising lead compounds. The combination of COX/LOX inhibition assays provides a clear indication of anti-inflammatory potential and selectivity, while cytotoxicity assays against a panel of cancer cell lines reveal anticancer activity. This foundational data is essential for making informed decisions about which compounds merit the significant investment of resources required for subsequent in vivo testing and preclinical development.

References

-

Xia, Y., Shen, S., & Verma, I. M. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 627-639. [Link]

-

Taniguchi, K., & Karin, M. (2021). NF-κB signaling in inflammation and cancer. PubMed, 35(12), e2100120. [Link]

-

Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]

-

Xia, Y., & Shen, S. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. SciSpace, 2016, 1–10. [Link]

-

Zhu, J., Lee, C. Y. J., & Wang, C. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, 1(4), 288-295. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. PMC, 118, 1–21. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC, 13, 3193–3218. [Link]

-

Kumar, A., et al. (2016). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 7(5), 985-992. [Link]

-

Akhtar, M. J., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI, 25(17), 3932. [Link]

-

Taniguchi, K., & Karin, M. (2022). NF-κB in inflammation and cancer. ResearchGate. [Link]

-

Ouellet, M., & Percival, M. D. (2001). An ELISA method to measure inhibition of the COX enzymes. PubMed, 1(1), 221-228. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Malterud, K. E. (2005). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

-

Karatas, M. O., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications, 29(1), 114-131. [Link]

-

Alam, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC, 14(1), 21351. [Link]

-

Bhat, K. S., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][6][15][16]thiadiazoles. PubMed, 34(12), 106519. [Link]

-

Synapse. (2024). What is Imidazole Salicylate used for? Patsnap Synapse. [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC, 20(4), 751–759. [Link]

-

Alghamdi, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17935–17947. [Link]

-

Alghamdi, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. [Link]

-

Bolkent, S., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark, 24(1), 1-5. [Link]

-

Wangensteen, H., et al. (2017). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PMC, 7(2), 126–130. [Link]

-

Troke, P. F., et al. (1998). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. ResearchGate. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org, 11(2), 17-26. [Link]

-

Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

-

Various Authors. (2013). MTT assay or SRB assay, which one gives accurate results? ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

-

ResearchGate. (n.d.). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]

-

R Discovery. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. R Discovery. [Link]

-

Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 697-702. [Link]

-

Mohammadhosseini, N., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 19. [Link]

-

Kumar, S., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(2), 147-152. [Link]

-

Al-Ghorbani, M., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

-

Sharma, P., & Kumar, V. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 518-525. [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ijpsonline.com [ijpsonline.com]

- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. What is Imidazole Salicylate used for? [synapse.patsnap.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. scispace.com [scispace.com]

- 17. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic and Analytical Guide to 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive analysis and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating fundamental spectroscopic principles with data from analogous structures, this guide serves as a practical reference for the characterization of this and related heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Introduction and Molecular Structure

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is a heterocyclic compound featuring a central imidazole ring substituted with two phenyl groups at the 4 and 5 positions and a propanoic acid chain at the 2 position. This combination of an aromatic heterocyclic core and a carboxylic acid functional group suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical behavior and potential biological activity. This guide provides a comprehensive analytical framework for achieving this through modern spectroscopic techniques.

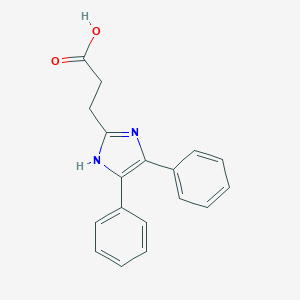

Below is the chemical structure of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-:

Caption: Molecular Structure of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum is expected to show distinct signals for the propanoic acid chain, the phenyl rings, and the imidazole NH proton. The exact chemical shifts can be influenced by the solvent used, particularly for the acidic protons.[1][2][3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 11.0 - 12.0 | Broad Singlet | - | This is a very characteristic, deshielded peak. Its position is highly dependent on concentration and solvent. The proton is exchangeable with D₂O.[4] |

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | - | The chemical shift is influenced by solvent and concentration. In some cases, it can be observed in a similar region to the carboxylic acid proton.[5][6] |

| Phenyl H's | 7.2 - 7.8 | Multiplet | - | The ten protons of the two phenyl rings are expected to appear as a complex multiplet in the aromatic region. The exact pattern will depend on the rotational freedom of the phenyl rings. |

| -CH₂- (α to imidazole) | ~ 3.0 | Triplet | ~ 7 | These protons are adjacent to the electron-withdrawing imidazole ring and the methylene group, leading to a downfield shift. |

| -CH₂- (β to imidazole) | ~ 2.8 | Triplet | ~ 7 | These protons are adjacent to the carbonyl group and the other methylene group. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Imidazole C2 | 145 - 150 | This carbon is attached to two nitrogen atoms and the propanoic acid side chain, resulting in a downfield shift. |

| Imidazole C4/C5 | 135 - 140 | These carbons are part of the aromatic imidazole ring and are attached to the phenyl groups. |

| Phenyl C's | 125 - 135 | The carbons of the two phenyl rings will appear in the aromatic region. The ipso-carbons (attached to the imidazole ring) will have distinct shifts. |

| -CH₂- (α to imidazole) | ~ 30 - 35 | |

| -CH₂- (β to imidazole) | ~ 25 - 30 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and imidazoles as it can solubilize the compound and allows for the observation of exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to the solvent frequency.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm for ¹H, 0-200 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of exchangeable protons (-COOH and N-H), a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Imidazole) | Stretching | 3200 - 2800 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong, Sharp |

| C=N, C=C (Imidazole, Phenyl) | Stretching | 1620 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[7][8][9][10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular weight of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- (C₁₈H₁₆N₂O₂) is approximately 292.3 g/mol .[11] In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Major Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) via alpha-cleavage.[12][13][14]

-

Decarboxylation: Loss of CO₂ (44 Da) is another characteristic fragmentation of carboxylic acids.

-

Cleavage of the Propanoic Acid Chain: Fragmentation can occur at different points along the propanoic acid side chain.

-

Fragmentation of the Imidazole Ring: While the imidazole ring is relatively stable, some fragmentation can occur, although this is less common than the loss of substituents.[15]

-

Caption: Predicted Major Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer using a syringe pump.

-

LC-MS: For complex mixtures or to ensure sample purity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The sample is first separated on an HPLC column before entering the mass spectrometer.

-

-

Ionization Technique:

-

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like carboxylic acids and imidazoles. It can be run in both positive and negative ion modes. In positive mode, the [M+H]⁺ ion at m/z 293 would be expected. In negative mode, the [M-H]⁻ ion at m/z 291 would be observed.

-

-

Mass Analyzer:

-

A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution instruments (TOF, Orbitrap) are recommended for accurate mass measurements.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To study the fragmentation pattern in detail, an MS/MS experiment can be performed. The parent ion of interest (e.g., [M+H]⁺) is selected and fragmented, and the resulting daughter ions are detected.

-

Conclusion

The spectroscopic analysis of 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- requires a multi-faceted approach employing NMR, IR, and Mass Spectrometry. While direct experimental data for this specific molecule may not be widely available, a thorough understanding of its structural components and the analysis of data from structurally related compounds allow for a robust and predictive characterization. The protocols and interpretations provided in this guide offer a solid foundation for researchers to confidently identify and characterize this and similar molecules, ensuring the scientific integrity of their work.

References

-

Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V. and Vincent, C. (2021) Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

-

PubChem. 4,5-Diphenylimidazole | C15H12N2 | CID 69588. [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

Singh, P. P., & Singh, D. (1989). Synthesis and characterization of Cu(I) and Ag(I) complexes of 4,5-diphenylimidazole-2-thione. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(1), 13–17. [Link]

-

Iraqi Journal of Science. View of Synthesis and Spectrophotometric Study of Some New Azodyes Derived From 4,5-diphenylimidazole. [Link]

-

ResearchGate. ATR-FTIR spectra (resolution: 2 cm -1 , 64 scans) of a) lauric acid, b) imidazole, and c) a mixture of lauric acid and imidazole after treatment for 2 h at 100 °C. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Link]

-

Zhang, Z.-H., Li, J.-T., & Li, T.-S. (2003). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 15(4), 4611-4614. [Link]

-

PubChem. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | C18H16N2O2 | CID 3043182. [Link]

-

ResearchGate. FTIR spectra of Imidazole. [Link]

-

Khan, I., Zaib, S., Batool, S., Yaqoob, A., Saeed, A., & Channar, P. A. (2019). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Bioorganic Chemistry, 85, 594–602. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein | Request PDF. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Chemistry-Europe. Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole, 4,5-diphenyl-. [Link]

-

Chemistry Steps. Carboxylic acid NMR. [Link]

-

FooDB. Showing Compound 1H-Imidazole-4(5)-propanoic acid (FDB012461). [Link]

-

New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

International Journal for Modern Trends in Science and Technology. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Institutes of Health. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

ResearchGate. Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

The Royal Society of Chemistry. Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. [Link]

-

National Institutes of Health. 2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol. [Link]

-

International Letters of Chemistry, Physics and Astronomy. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

-

PubChem. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442. [Link]

-

PubChem. alpha-Oxo-1H-imidazole-5-propanoic acid | C6H6N2O3 | CID 794. [Link]

-

PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

-

ResearchGate. H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 5. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | C18H16N2O2 | CID 3043182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. youtube.com [youtube.com]

- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Diphenyl-1H-imidazole-2-propanoic Acid (CAS 55217-15-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, synthesis, and analytical methodologies related to 4,5-Diphenyl-1H-imidazole-2-propanoic acid (CAS 55217-15-7). This molecule, also known as Oxaprozin Imidazole Analog or Imiprozin, is primarily recognized as a process-related impurity of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[1][2] This guide is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and medicinal chemistry.

Core Compound Properties and Significance

4,5-Diphenyl-1H-imidazole-2-propanoic acid is a heterocyclic compound featuring a central imidazole ring substituted with two phenyl groups and a propanoic acid side chain.[1][3] Its significance in the pharmaceutical landscape is intrinsically linked to its parent compound, Oxaprozin, a long-acting NSAID used for the management of osteoarthritis and rheumatoid arthritis.[1][4] As an impurity, its characterization and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.[5]

| Property | Value | Source(s) |

| CAS Number | 55217-15-7 | [3] |

| Chemical Name | 4,5-Diphenyl-1H-imidazole-2-propanoic acid | [1][3] |

| Synonyms | Oxaprozin Imidazole Analog, Imiprozin | [3][4] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 292.33 g/mol | [1] |

| Appearance | White Solid | [6] |

| Primary Application | Reference standard for analytical method development and quality control of Oxaprozin. | [3] |

Potential Mechanism of Action: Insights from Structural Analogs

While direct pharmacological studies on 4,5-Diphenyl-1H-imidazole-2-propanoic acid are not extensively available in public literature, its structural similarity to Oxaprozin and other imidazole-containing compounds allows for informed postulation regarding its potential mechanism of action. Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[8]

Numerous studies have highlighted the potential of imidazole derivatives as selective COX-2 inhibitors.[3][9][10] The imidazole scaffold can be effectively utilized to design potent and selective anti-inflammatory agents.[9] Molecular docking studies on various imidazole derivatives have demonstrated their ability to bind within the active site of the COX-2 enzyme, interacting with key residues.[3][9]

Given this body of evidence, it is plausible that 4,5-Diphenyl-1H-imidazole-2-propanoic acid may also exhibit inhibitory activity towards COX enzymes. The propanoic acid moiety, a common feature in many NSAIDs, further supports this hypothesis. However, without direct experimental validation, the precise inhibitory profile and selectivity for COX-1 versus COX-2 remain speculative.

Emerging Research Areas: Antimicrobial and Other Biological Activities

Beyond the realm of inflammation, the 4,5-diphenyl-1H-imidazole scaffold has been investigated for a range of other biological activities. This suggests that CAS 55217-15-7 could possess a broader pharmacological profile than just being an NSAID impurity.

Antimicrobial Potential

Several studies have reported the synthesis of 4,5-diphenyl-1H-imidazole derivatives with notable antibacterial and antifungal properties.[11][12][13][14][15] The imidazole ring is a key component of many antimicrobial agents. The mechanism of action for such compounds can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, certain synthesized 4,5-diphenyl-1H-imidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.[11][13]

Other Investigated Activities

The versatility of the 4,5-diphenyl imidazole core has led to its exploration in other therapeutic areas, including:

-

Anthelmintic Activity: Certain 2-substituted-4,5-diphenyl imidazoles have shown potent anthelmintic effects.[16]

-

Anticonvulsant Properties: Some derivatives have been evaluated for their potential as anticonvulsant agents.[17]

-